![molecular formula C12H19NO2 B13308889 (2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine is an organic compound that features both an ethoxyethyl group and a methoxyphenylmethyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine typically involves the reaction of 4-methoxybenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and methoxyphenylmethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the ethoxyethyl group.
2-Phenylethylamine: Similar in structure but without the methoxy and ethoxy groups.
4-Methoxybenzylamine: Contains the methoxyphenyl group but differs in the alkyl chain attached to the amine.
Uniqueness
(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine is unique due to the presence of both the ethoxyethyl and methoxyphenylmethyl groups, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-ethoxy-N-[(4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-15-9-8-13-10-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
Clave InChI |
YSACNBFCGVPBBC-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
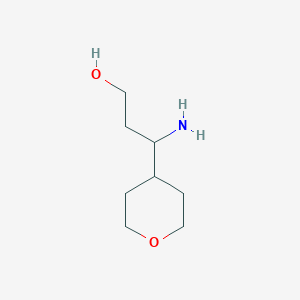

![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)


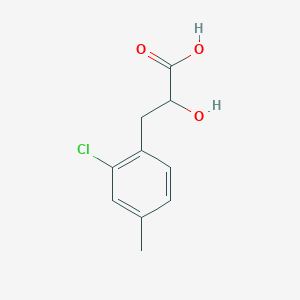
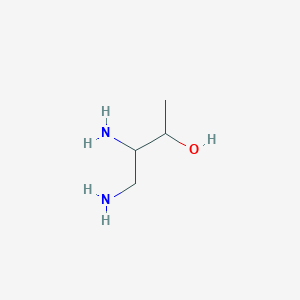
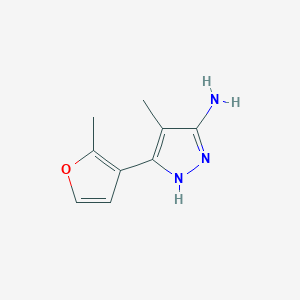
![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
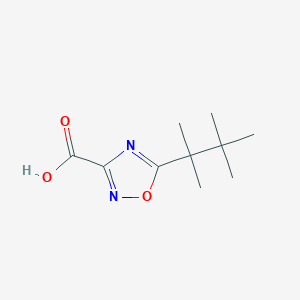
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
![(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
